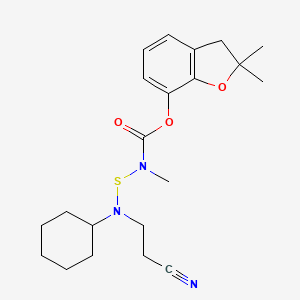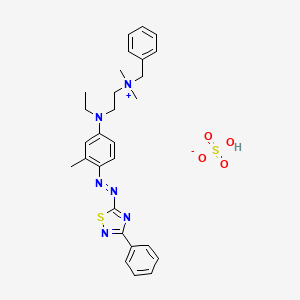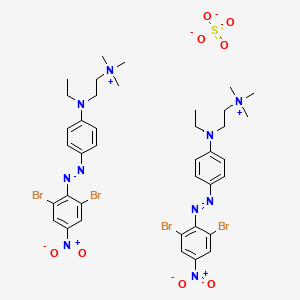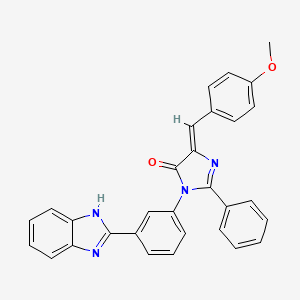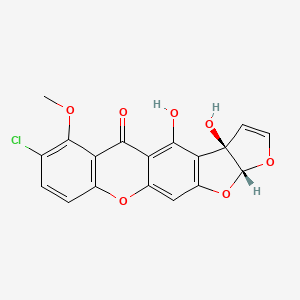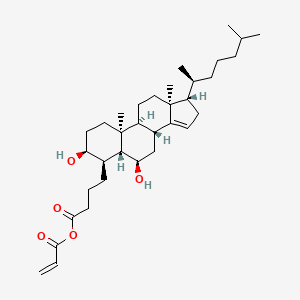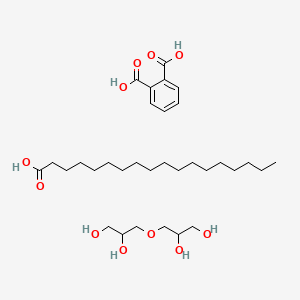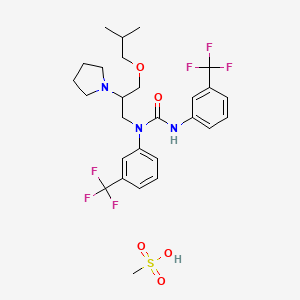
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate is a complex organic compound with a unique structure that combines urea, pyrrolidine, and trifluoromethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives and compounds containing pyrrolidine or trifluoromethylphenyl groups. Examples include:
- Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-
- Pyrrolidine derivatives with similar substituents
- Trifluoromethylphenyl-containing compounds
Uniqueness
The uniqueness of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Eigenschaften
CAS-Nummer |
86398-87-0 |
|---|---|
Molekularformel |
C27H35F6N3O5S |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
methanesulfonic acid;1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-bis[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H31F6N3O2.CH4O3S/c1-18(2)16-37-17-23(34-11-3-4-12-34)15-35(22-10-6-8-20(14-22)26(30,31)32)24(36)33-21-9-5-7-19(13-21)25(27,28)29;1-5(2,3)4/h5-10,13-14,18,23H,3-4,11-12,15-17H2,1-2H3,(H,33,36);1H3,(H,2,3,4) |
InChI-Schlüssel |
JABBLAYVGUYTLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC(CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


